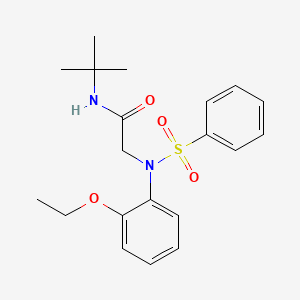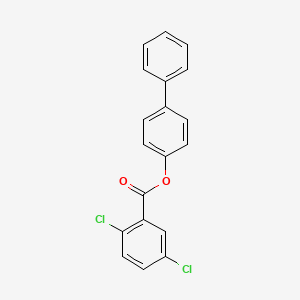
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, also known as BBIM, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood, but it is believed to involve the coordination of metal ions to the benzimidazole groups in the molecule. This coordination can lead to changes in the fluorescence properties of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol, which can be used to detect the presence of metal ions. In anti-tumor studies, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein tyrosine phosphatases.
Biochemical and Physiological Effects:
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a fluorescent probe and anti-tumor agent. However, more research is needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One advantage of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological systems. Additionally, its low toxicity makes it a promising candidate for further development as an anti-tumor agent. However, one limitation of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol is its relatively low quantum yield, which can make it difficult to detect in some applications.
将来の方向性
For research on (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol include further investigation of its potential use as a fluorescent probe for detecting metal ions, as well as its potential use as an anti-tumor agent. Additionally, research on the synthesis of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and related compounds could lead to the development of new materials with novel properties. Finally, more research is needed to fully understand the mechanism of action of (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol and its biochemical and physiological effects.
合成法
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol can be synthesized using a multistep process that involves the reaction of 2-aminobenzimidazole with benzyl bromide to form 1-benzyl-1H-benzimidazole. This is followed by the reaction of 1-benzyl-1H-benzimidazole with paraformaldehyde and methylamine to form (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol.
科学的研究の応用
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. It has also been investigated for its potential use as an anti-tumor agent and as an inhibitor of protein tyrosine phosphatases. Additionally, (1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
特性
IUPAC Name |
(1-benzylbenzimidazol-2-yl)-(1-methylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-26-19-13-7-5-11-17(19)24-22(26)21(28)23-25-18-12-6-8-14-20(18)27(23)15-16-9-3-2-4-10-16/h2-14,21,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFBMZWRGNPPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-benzyl-1H-benzimidazol-2-yl)(1-methyl-1H-benzimidazol-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B5205675.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)
![N-ethyl-2-(2-furyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxoacetamide](/img/structure/B5205695.png)
![N-[2-(tert-butylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B5205699.png)
![3-(2-methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B5205715.png)
![5-(2-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5205719.png)
![N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5205734.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]acetamide](/img/structure/B5205741.png)